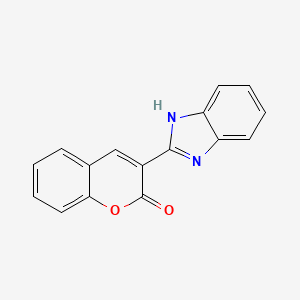

3-(1H-ベンゾイミダゾール-2-イル)-2H-クロメン-2-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

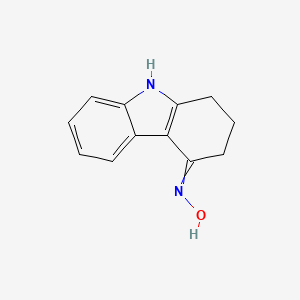

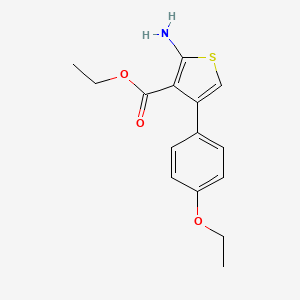

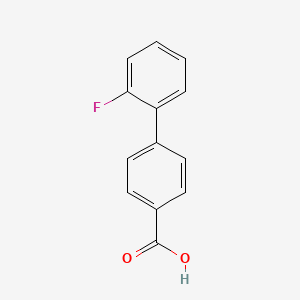

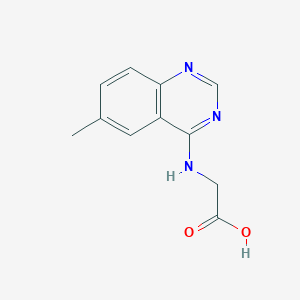

The compound "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" is a heterocyclic compound that incorporates both benzimidazole and chromenone moieties. These structural components are known for their biological activities, which include antimicrobial, antioxidant, and enzyme inhibition properties. The compound is part of a broader class of compounds that have been synthesized and characterized for their potential use in various pharmaceutical and material applications .

Synthesis Analysis

The synthesis of derivatives of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" often involves multicomponent reactions, which are efficient and can yield a variety of substituted compounds. For instance, one-pot, three-component reactions have been employed to synthesize chromen derivatives incorporating the benzimidazole moiety, yielding high Rho kinase inhibitory activity . Additionally, Knoevenagel condensation has been used to synthesize related compounds, demonstrating the versatility of synthetic approaches for these types of molecules . The use of metal-free catalysis and Bronsted acid ionic liquids has also been reported, highlighting the trend towards more environmentally friendly and efficient synthetic methods .

Molecular Structure Analysis

The molecular structures of these compounds are typically confirmed using spectroscopic techniques such as FTIR, 1H NMR, 13C NMR, and LC-MS. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the core structure . X-ray crystallography has also been used to determine the molecular and crystal structures of some derivatives, providing insight into the three-dimensional arrangement of atoms and the stabilization factors of the compounds .

Chemical Reactions Analysis

The chemical reactivity of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" derivatives is diverse, with the ability to undergo various reactions such as condensation with different chromones, chromone carboxylic acids, and amines . These reactions lead to the formation of novel compounds with potential biological activities. The nitrogen atom of the benzimidazole fragment often serves as the center of protonation, influencing the chemical behavior of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-(1H-benzimidazol-2-yl)-2H-chromen-2-one" derivatives are influenced by their molecular structure. The incorporation of these compounds into polymers, such as polyurethane coatings, can impart antimicrobial properties and enhance physical and mechanical resistances . The acid-base properties and spectral characteristics are also important, with studies showing correlations between pKa values and substituent constants, which can affect the biological activity and interaction with biological targets .

科学的研究の応用

潜在的な抗がん剤

この化合物は、サイクリン依存性キナーゼ(Cdk)阻害剤として知られる有機金属錯体の合成に使用されてきました . これらの阻害剤は細胞分裂周期において重要な役割を果たし、抗がん療法の標的となっています .

抗腫瘍活性

一連の3-(1H-ベンゾイミダゾール-2-イル)キノリン-2(1H)-オン-レスベラトロール抗腫瘍ハイブリッドが設計、合成、評価されました . これらのハイブリッドの中には、選択された腫瘍細胞株に対して有意な抗増殖活性を示したものがいくつかあります .

抗酸化活性

同じハイブリッド群は、マウスにおいて強力な抗酸化効果も示しました . この抗酸化活性は、その抗腫瘍効果と関連している可能性があります .

正常細胞への非細胞毒性

これらの化合物はすべて、HL-7702正常肝細胞株に対して細胞毒性を示しませんでした . これは、それらが正常細胞に損傷を与えることなく癌細胞を選択的に標的にできることを示しています .

潜在的な抗腫瘍剤

代表的なハイブリッドの1つは、強力な抗腫瘍効果を示し、明らかな毒性効果はありませんでした . これは、それが抗癌剤候補として使用できることを示唆しています .

量子計算研究

この化合物は、量子計算研究で使用されてきました . これらの研究は、化合物の特性を分子レベルで理解するのに役立ちます .

作用機序

Target of Action

The primary target of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one is the Serine/threonine-protein kinase Chk1 . This kinase plays a crucial role in cell cycle regulation, particularly in response to DNA damage. It is involved in the activation of cell cycle checkpoints, which pause the cell cycle to allow for DNA repair .

Mode of Action

For instance, they can inhibit the activity of kinases, such as Chk1, thereby affecting cell cycle progression . This interaction can lead to changes in the cell, such as cell cycle arrest or apoptosis .

Biochemical Pathways

The compound’s interaction with Chk1 can affect various biochemical pathways. For instance, it can influence the DNA damage response pathway, which is activated in response to DNA damage. By inhibiting Chk1, the compound can disrupt this pathway, potentially leading to cell cycle arrest and apoptosis . Additionally, benzimidazole derivatives have been found to exhibit antioxidant activity, suggesting they may interact with pathways involved in oxidative stress .

Pharmacokinetics

Benzimidazole derivatives are generally known to have good absorption and distribution profiles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, which in turn would influence its efficacy.

Result of Action

The result of the compound’s action would depend on its specific interactions with its target and the subsequent effects on cellular pathways. For instance, if the compound inhibits Chk1, it could lead to cell cycle arrest and apoptosis, potentially exerting an anticancer effect . Additionally, its antioxidant activity could help protect cells from oxidative stress .

Action Environment

The action, efficacy, and stability of 3-(1H-benzimidazol-2-yl)-2H-chromen-2-one could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Additionally, the presence of other molecules could influence the compound’s interactions with its target .

特性

IUPAC Name |

3-(1H-benzimidazol-2-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2O2/c19-16-11(9-10-5-1-4-8-14(10)20-16)15-17-12-6-2-3-7-13(12)18-15/h1-9H,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRFHFTBLQARMCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NC4=CC=CC=C4N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352673 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47201115 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

1032-97-9 |

Source

|

| Record name | ST076513 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。